molecular formula C16H20ClNO2 B1367496 N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride CAS No. 83304-59-0

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No. B1367496
CAS RN: 83304-59-0
M. Wt: 293.79 g/mol
InChI Key: GGKNHMJBXGNDRV-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 83304-59-0 . It has a molecular weight of 293.79 . The IUPAC name for this compound is N-benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO2.ClH/c1-18-15-9-8-14 (16 (10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored sealed in dry conditions at room temperature .

Scientific Research Applications

Chemical Analysis and Detection

  • A method was developed for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) in a case of severe intoxication. This method could be significant for forensic and toxicological analysis of similar compounds (Poklis et al., 2014).

Synthesis and Catalysis

  • In the context of benzylation reactions, it was found that the formation of a certain amine side product can act as a catalyst poison in thiourea-catalyzed glycosylations, impacting base-sensitive reactions involving benzylated substrates. This research highlights the importance of understanding side reactions in chemical syntheses (Colgan et al., 2016).

Medicinal Chemistry

  • The selective inhibition of monoamine oxidase B (MAO-B) by benzyl-dimethyl-silyl-methanamines was studied, showing potential as anti-Parkinsonian agents. This research contributes to the development of new pharmacological agents targeting specific enzymes (Danzin et al., 1989).

Hydrogen Bonding and Molecular Structure

  • A study on the hydrogen bonding properties and intermediate structure of N-(2-carboxyphenyl)salicylidenimine revealed insights into its dimerization and tautomeric structure. Such studies are crucial for understanding the behavior of complex organic molecules in different environments (Ligtenbarg et al., 1999).

Synthesis of Novel Compounds

  • Research on the synthesis of novel schiff bases of 3-aminomethyl pyridine, including compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, provided insights into potential anticonvulsant agents. Such synthetic pathways contribute to the development of new medicinal compounds (Pandey & Srivastava, 2011).

Proton Magnetic Spectroscopic Analysis

  • The use of proton magnetic spectroscopy for determining diphenhydramine hydrochloride in dosage forms demonstrates the application of spectroscopic techniques in pharmaceutical analysis, ensuring the quality and purity of medicinal compounds (Hanna & Lau-cam, 1984).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKNHMJBXGNDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540359
Record name N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

CAS RN

83304-59-0
Record name N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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